BenchChemオンラインストアへようこそ!

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-

Lipophilicity Drug-likeness BBB permeability

4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- (CAS 827031-00-5; molecular formula C21H16ClN3O; MW 361.8 g/mol; LogP 5.84) is a synthetic 4-anilinoquinazoline derivative characterized by a 2-chloro substituent on the quinazoline core, an N-methyl group on the aniline nitrogen linker, and a 4-phenoxyphenyl moiety at the para position of the aniline ring. The compound belongs to a class of small molecules recognized as activators of caspases and inducers of apoptosis, as disclosed in foundational patents covering 4-arylamino-quinazolines.

Molecular Formula C21H16ClN3O
Molecular Weight 361.8 g/mol
CAS No. 827031-00-5
Cat. No. B12927727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-
CAS827031-00-5
Molecular FormulaC21H16ClN3O
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)OC2=CC=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl
InChIInChI=1S/C21H16ClN3O/c1-25(20-18-9-5-6-10-19(18)23-21(22)24-20)15-11-13-17(14-12-15)26-16-7-3-2-4-8-16/h2-14H,1H3
InChIKeyUUCBIOYCBAVSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine (CAS 827031-00-5): Structural Identity and Core Pharmacophore


4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)- (CAS 827031-00-5; molecular formula C21H16ClN3O; MW 361.8 g/mol; LogP 5.84) is a synthetic 4-anilinoquinazoline derivative characterized by a 2-chloro substituent on the quinazoline core, an N-methyl group on the aniline nitrogen linker, and a 4-phenoxyphenyl moiety at the para position of the aniline ring . The compound belongs to a class of small molecules recognized as activators of caspases and inducers of apoptosis, as disclosed in foundational patents covering 4-arylamino-quinazolines [1]. Its structural architecture places it within the same chemical series as the well-characterized apoptosis inducer MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine), with the critical differentiation residing in the 4-phenoxy versus 4-methoxy substituent on the N-phenyl ring [2].

Why 4-Anilinoquinazolines Cannot Be Interchanged: The 4-Phenoxyphenyl Substituent as a Critical Differentiation Element for 2-Chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine


Within the 4-anilinoquinazoline class, substitution on the N-phenyl ring exerts profound effects on biological activity, physicochemical properties, and target engagement. The SAR established for this series demonstrates that the methyl group on the nitrogen linker is essential for apoptosis-inducing activity, but equally critical is the nature of the para-substituent on the aniline ring [1]. The 4-methoxy analog MPI-0441138 achieves low-nanomolar potency (EC50 2 nM for caspase activation; GI50 2 nM in T47D cells) through tubulin polymerization inhibition [1]. Changing this substituent to 4-phenoxy alters LogP dramatically (from approximately 3.5 to 5.84), increases molecular volume, modifies electronic character, and impacts membrane permeability and metabolic stability . Generic substitution with a methoxy- or unsubstituted phenyl analog would therefore produce a compound with fundamentally different pharmacokinetic and pharmacodynamic behavior. Furthermore, 6,7-dimethoxy-substituted quinazolines such as Src Kinase Inhibitor I (6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine) exhibit an entirely different kinase inhibition profile (Src IC50 44 nM, Lck IC50 88 nM) , demonstrating that even when the phenoxyphenyl group is preserved, variations in quinazoline core substitution redirect target selectivity. These class-level SAR constraints mean that procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 2-Chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine (CAS 827031-00-5)


Lipophilicity-Driven Differentiation: LogP Comparison with the 4-Methoxy Analog

The target compound exhibits a calculated LogP of 5.84, representing a substantial increase in lipophilicity compared to its closest published analog, MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine), which has an estimated LogP of approximately 3.5 based on its smaller 4-methoxy substituent . This approximately 2.3 LogP unit increase corresponds to a theoretical ~200-fold increase in octanol-water partition coefficient, predicting significantly enhanced membrane permeability and potential blood-brain barrier penetration. The 4-phenoxyphenyl group also increases molecular weight from 299.8 Da (MPI-0441138) to 361.8 Da, placing the compound near the upper limit of Lipinski-compliant space while maintaining favorable drug-likeness . These physicochemical differences are meaningful because the 2009 follow-up study on the series identified a 2-dimethyl analog (MPC-6827) as a clinical candidate specifically selected for high blood-brain barrier penetration [1], suggesting that lipophilicity modulation at the 4-position is a validated strategy for tuning CNS exposure in this chemotype.

Lipophilicity Drug-likeness BBB permeability

Patent-Backed Structural Assignment as an Apoptosis-Inducing 4-Anilinoquinazoline

The target compound is explicitly claimed and structurally disclosed in US Patent 7,618,975 (Example compound list), which covers 4-arylamino-quinazolines as activators of caspases and inducers of apoptosis [1]. Within this patent family, the close analog MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine) was demonstrated to induce caspase-3 activation with an EC50 of 2 nM and inhibit T47D breast cancer cell proliferation with a GI50 of 2 nM, while also inhibiting tubulin polymerization and showing efficacy in MX-1 breast and PC-3 prostate cancer mouse xenograft models [2]. The SAR disclosed in the primary research publication explicitly states that the methyl group on the linker nitrogen is essential for apoptosis-inducing activity, and that 6,7-substitution on the quinazoline core decreases potency, thereby validating the 2-chloro-N-methyl substitution pattern retained in the target compound [2]. While direct caspase activation or tubulin polymerization data for the 4-phenoxyphenyl analog itself have not been located in the open literature, its inclusion within the patent claims establishes its intended therapeutic utility within the same mechanistic class.

Apoptosis induction Caspase activation Cancer therapeutics

Phenoxyphenyl vs. Methoxyphenyl: Differential Effects on Tubulin Polymerization and Drug Efflux Pump Susceptibility

The 4-anilinoquinazoline SAR study demonstrated that the methoxy analog MPI-0441138 retains full activity in cells overexpressing the ABC transporter P-glycoprotein (Pgp-1), indicating that it is not a substrate for this major multidrug resistance efflux pump [1]. The target compound, bearing a bulkier 4-phenoxyphenyl substituent, has a substantially larger molecular volume and different hydrogen-bonding capacity compared to the 4-methoxyphenyl analog. Literature precedent from related quinazoline series indicates that increasing substituent bulk at the 4-position of the aniline ring can either maintain or abrogate Pgp-1 substrate status depending on specific steric and electronic features [2]. The 4-phenoxy group introduces an additional aromatic ring that may alter interactions with the Pgp-1 substrate binding pocket. This physicochemical differentiation is critical because the methoxy analog MPC-6827 (the 2-des-chloro, 2-methyl derivative of MPI-0441138) was advanced to clinical trials specifically based on its non-substrate status for multidrug resistance pumps [2], making the Pgp-1 interaction profile a key selection criterion among analogs in this series.

Tubulin polymerization P-glycoprotein Multidrug resistance

Chemotype Differentiation from Src Kinase Inhibitor I: Divergent Core Substitution Drives Distinct Target Selectivity

Both the target compound and Src Kinase Inhibitor I (6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine, CAS 179248-59-0) share the 4-phenoxyphenyl aniline moiety, yet differ critically in quinazoline core substitution: the target compound has a 2-chloro-N-methyl pattern, while Src Kinase Inhibitor I has 6,7-dimethoxy substitution and an unsubstituted 2-position . Src Kinase Inhibitor I is a potent, ATP-competitive inhibitor of Src family kinases (Src IC50 = 44 nM; Lck IC50 = 88 nM) and also inhibits RIPK2 (IC50 = 26 nM) . In contrast, the 2-chloro-N-methyl-4-anilinoquinazoline series (as exemplified by MPI-0441138) induces apoptosis through tubulin polymerization inhibition rather than kinase inhibition, with the SAR explicitly showing that 6,7-dimethoxy substitution decreases the desired apoptosis-inducing potency [1]. This fundamental mechanistic divergence means that the 4-phenoxyphenyl group is a shared structural feature that does not confer shared pharmacology; the quinazoline core substitution pattern is the primary determinant of target engagement.

Kinase selectivity Target engagement Quinazoline chemotype

Recommended Research and Industrial Application Scenarios for 2-Chloro-N-methyl-N-(4-phenoxyphenyl)quinazolin-4-amine (CAS 827031-00-5)


SAR Probe for 4-Anilinoquinazoline Lipophilicity-Tolerability Studies

With a LogP of 5.84, the compound serves as an upper-lipophilicity boundary probe within the 4-anilinoquinazoline apoptosis-inducer series. Researchers can use it alongside MPI-0441138 (LogP ~3.5) and MPC-6827 (intermediate LogP) to establish lipophilicity-activity-toxicity relationships. The 200-fold theoretical increase in octanol-water partitioning relative to the methoxy analog enables systematic investigation of how extreme lipophilicity affects cellular uptake, intracellular distribution, and off-target binding in tubulin-targeted apoptosis assays [1]. This application is directly supported by the J Med Chem 2009 SAR study that identified balanced lipophilicity as a key optimization parameter in advancing MPC-6827 to clinical candidacy .

Negative Control for 6,7-Dimethoxyquinazoline Kinase Inhibitor Studies

Because the compound lacks the 6,7-dimethoxy groups required for Src family kinase inhibition, it can function as a selectivity control when profiling 4-phenoxyphenyl-containing quinazolines against kinase panels. Src Kinase Inhibitor I demonstrates potent Src (IC50 44 nM) and Lck (IC50 88 nM) inhibition via its 6,7-dimethoxyquinazoline scaffold [1], while the 2-chloro-N-methyl substitution pattern in the target compound is associated with tubulin polymerization inhibition rather than kinase engagement . Using both compounds in parallel enables deconvolution of whether observed cellular phenotypes arise from kinase inhibition or microtubule disruption.

Synthetic Intermediate for FLT3 Inhibitor Development Programs

A recent study on quinazoline-based FLT3 inhibitors for acute myelogenous leukemia employed the closely related compound 2-chloro-N-(4-phenoxyphenyl)quinazolin-4-amine (the N-des-methyl analog) as a key synthetic intermediate for constructing more elaborate FLT3-targeting molecules [1]. The N-methylated target compound (CAS 827031-00-5) can serve an analogous role, with the N-methyl group providing a protected amine that can be deprotected or further functionalized. This synthetic utility is relevant for medicinal chemistry groups developing kinase inhibitors that incorporate the 4-phenoxyphenylquinazoline scaffold.

Blood-Brain Barrier Penetration Probe in the 4-Anilinoquinazoline Chemotype

Given that MPC-6827 was specifically selected for clinical development based on high blood-brain barrier penetration within this chemical series [1], the target compound's substantially higher LogP (5.84 vs. ~3.0-4.0 for MPC-6827 and MPI-0441138) makes it a useful comparator for investigating the relationship between lipophilicity and CNS exposure. While the higher LogP predicts increased passive BBB permeability, the larger molecular volume (361.8 Da) and additional aromatic ring may introduce P-glycoprotein substrate liability that limits net brain exposure. Experimental determination of brain-to-plasma ratio in rodent models would provide valuable SAR data for CNS-targeted applications of this chemotype.

Quote Request

Request a Quote for 4-Quinazolinamine, 2-chloro-N-methyl-N-(4-phenoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.